molecular formula C12H9F3N2O2 B025830 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 109925-42-0

1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B025830
CAS No.: 109925-42-0
M. Wt: 270.21 g/mol
InChI Key: JDLPKSIFGPLXAU-UHFFFAOYSA-N
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Description

1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound belonging to the pyrazole family This compound is characterized by the presence of a trifluoromethyl group, a phenoxy group, and an aldehyde functional group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: Lacks the phenoxy group, which may affect its reactivity and applications.

    5-Phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: Lacks the methyl group, potentially altering its chemical properties and biological activity.

Uniqueness: 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Biological Activity

1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives, including this compound, have been explored for their potential therapeutic applications, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer agents.

The molecular formula of this compound is C12H9F3N2O3C_{12}H_9F_3N_2O_3, with a molecular weight of 286.21 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms, including improved lipophilicity and metabolic stability.

PropertyValue
Molecular FormulaC₁₂H₉F₃N₂O₃
Molecular Weight286.21 g/mol
IUPAC NameThis compound
CAS Number921939-08-4

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. In a study comparing various pyrazole derivatives, some exhibited IC₅₀ values lower than standard anti-inflammatory drugs like diclofenac, suggesting comparable efficacy.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well-documented. Studies have reported that certain derivatives demonstrate activity against a range of bacterial strains. For example, a related compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range.

Anticancer Activity

The anticancer properties of pyrazole derivatives are attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have shown that compounds structurally related to this compound can significantly reduce cell viability in various cancer cell lines, including breast and colon cancer cells.

Case Study 1: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of several pyrazole derivatives, including this compound. The compound was tested in a carrageenan-induced paw edema model in rats. Results indicated a significant reduction in paw swelling compared to the control group, demonstrating its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, this compound was tested against several pathogenic bacteria. The compound showed promising results with MIC values indicating effective inhibition against both Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution of a precursor (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) with phenol in the presence of a base like K₂CO₃. Key steps include refluxing in dimethyl sulfoxide (DMSO) or ethanol under inert conditions for 6–12 hours . Optimization involves adjusting stoichiometric ratios (e.g., 1:1 phenol-to-precursor), solvent polarity, and temperature to enhance yield (reported ~70–85%). Monitoring via TLC or HPLC ensures reaction completion.

Q. How are the physicochemical properties of this pyrazole derivative characterized, and what analytical techniques are critical?

Key properties include melting point (42–44°C), boiling point (~280°C), and solubility in polar aprotic solvents (e.g., DMF, DMSO). Characterization employs:

  • FT-IR : Aldehydic C=O stretch at ~1675 cm⁻¹ and C=N absorption near 1600 cm⁻¹ .
  • NMR : Distinct signals for trifluoromethyl (δ ~110–120 ppm in ¹⁹F NMR) and aldehyde protons (δ ~9.8–10.2 ppm in ¹H NMR) .
  • X-ray crystallography : Resolves planar pyrazole rings and dihedral angles between substituents (e.g., 73.67° for phenyl groups) .

Q. What safety protocols are essential when handling this compound in the lab?

The compound is an irritant (Xi hazard code). Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; store under nitrogen/argon at 2–8°C. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical aid .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

Discrepancies in bond lengths or angles (e.g., C–N vs. C–O interactions) are addressed using high-resolution X-ray data (λ = 0.71073 Å) and refinement tools like SHELXL. Validate against databases (e.g., Cambridge Structural Database) and apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., weak C–H···π contacts contributing to crystal packing) .

Q. What methodologies are used to evaluate the biological activity of this compound, and how are activity-structure relationships (SAR) analyzed?

  • Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) via broth microdilution (MIC values). Compare potency to standard drugs (e.g., ampicillin) .
  • SAR : Modify substituents (e.g., phenoxy vs. sulfanyl groups) and correlate with logP (lipophilicity) or electronic effects (CF₃ electron-withdrawing groups). Use docking studies to predict target binding (e.g., bacterial enzyme active sites) .

Q. How can this compound serve as a building block for fused heterocyclic systems?

The aldehyde group enables condensation with hydrazines or amines to form Schiff bases, which cyclize under acid/base catalysis. For example:

  • React with 3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5(4H)-one to yield pyrazolo[3,4-c]pyrazoles via [5+5] fusion .
  • Use ultrasound-assisted synthesis to accelerate heterocycle formation (e.g., thieno[2,3-c]pyrazoles) and improve regioselectivity .

Q. What advanced spectroscopic techniques validate reaction intermediates during synthesis?

  • LC-MS : Track intermediates (e.g., azido derivatives) with m/z matching calculated molecular ions.
  • SC-XRD (Single-crystal X-ray diffraction) : Confirm stereochemistry of transient species (e.g., oxime esters) .
  • DFT calculations : Compare experimental IR/NMR data with theoretical spectra to resolve ambiguities in tautomeric forms .

Q. Data Contradiction and Troubleshooting

Q. How to address inconsistencies in reported biological activity across studies?

  • Replicate assays : Control variables like bacterial strain (ATCC vs. clinical isolates) and inoculum size.
  • Validate purity : Use HPLC (≥95% purity) to rule out byproducts (e.g., unreacted phenol).
  • Cross-reference crystallographic data : Ensure conformational differences (e.g., phenyl ring orientation) do not alter bioactivity .

Q. Why might synthetic yields vary between labs, and how can reproducibility be improved?

Variations arise from moisture sensitivity of intermediates (e.g., 5-chloro precursors) or incomplete base activation (K₂CO₃ vs. KOH). Standardize anhydrous conditions (molecular sieves) and optimize catalyst loading (10–20 mol%) .

Properties

IUPAC Name

1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-17-11(19-8-5-3-2-4-6-8)9(7-18)10(16-17)12(13,14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLPKSIFGPLXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379567
Record name 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109925-42-0
Record name 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 6
1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

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